molecular formula C10H12ClNO3 B1404309 Methyl 4-(2-aminoethoxy)-2-chlorobenzoate CAS No. 2228568-74-7

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Cat. No.: B1404309
CAS No.: 2228568-74-7
M. Wt: 229.66 g/mol
InChI Key: XMEIBMBDFVFTPK-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a chemical compound with a molecular formula of C10H12ClNO3 It is a derivative of benzoic acid and contains an aminoethoxy group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate typically involves the reaction of 4-hydroxy-2-chlorobenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom may participate in halogen bonding, further stabilizing the interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: A calcium channel blocker with a similar aminoethoxy group.

    Chlorobenzoic Acid Derivatives: Compounds with similar benzene ring substitutions.

Uniqueness

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is unique due to the combination of its aminoethoxy and chlorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-(2-aminoethoxy)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)8-3-2-7(6-9(8)11)15-5-4-12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIBMBDFVFTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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